molecular formula C24H22ClN3O3 B11565899 2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2,4-dimethylphenyl)-2-oxoacetamide

2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2,4-dimethylphenyl)-2-oxoacetamide

Cat. No.: B11565899
M. Wt: 435.9 g/mol
InChI Key: APZHGLZKAUTZPM-VULFUBBASA-N
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Description

1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4-DIMETHYLPHENYL)FORMAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a dimethylphenyl group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4-DIMETHYLPHENYL)FORMAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the hydrazine derivative: This step involves the reaction of hydrazine with a suitable aldehyde or ketone to form a hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then reacted with a chlorophenylmethoxyphenyl derivative under specific conditions to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.

Chemical Reactions Analysis

1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4-DIMETHYLPHENYL)FORMAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions.

Scientific Research Applications

1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4-DIMETHYLPHENYL)FORMAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4-DIMETHYLPHENYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4-DIMETHYLPHENYL)FORMAMIDE can be compared with similar compounds such as:

    Hydrazones: These compounds share a similar hydrazine-based structure but differ in their substituents.

    Aromatic aldehydes and ketones: These compounds have similar aromatic groups but lack the hydrazine moiety.

The uniqueness of 1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4-DIMETHYLPHENYL)FORMAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H22ClN3O3

Molecular Weight

435.9 g/mol

IUPAC Name

N'-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(2,4-dimethylphenyl)oxamide

InChI

InChI=1S/C24H22ClN3O3/c1-16-11-12-21(17(2)13-16)27-23(29)24(30)28-26-14-18-7-4-6-10-22(18)31-15-19-8-3-5-9-20(19)25/h3-14H,15H2,1-2H3,(H,27,29)(H,28,30)/b26-14+

InChI Key

APZHGLZKAUTZPM-VULFUBBASA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3Cl)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)C

Origin of Product

United States

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